(3-Bromocyclobutyl)methanamine

Description

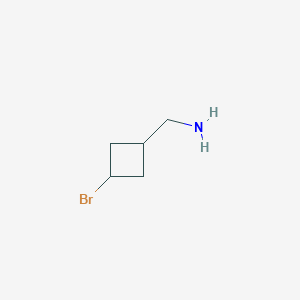

(3-Bromocyclobutyl)methanamine is a primary amine featuring a cyclobutane ring substituted with a bromine atom at the 3-position and a methanamine group. Its molecular formula is C₅H₁₀BrN (molecular weight: 164.05 g/mol). The compound’s cyclobutane ring introduces moderate ring strain compared to smaller (e.g., cyclopropane) or larger (e.g., cyclohexane) cyclic systems, influencing its reactivity and conformational flexibility.

Properties

Molecular Formula |

C5H10BrN |

|---|---|

Molecular Weight |

164.04 g/mol |

IUPAC Name |

(3-bromocyclobutyl)methanamine |

InChI |

InChI=1S/C5H10BrN/c6-5-1-4(2-5)3-7/h4-5H,1-3,7H2 |

InChI Key |

IELKLVPGGHVBLD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1Br)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromocyclobutyl)methanamine typically involves the bromination of cyclobutylmethanamine. One common method is the reaction of cyclobutylmethanamine with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and reactors can also enhance the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromocyclobutyl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of (3-Hydroxycyclobutyl)methanamine.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutylmethanamine.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: (3-Hydroxycyclobutyl)methanamine.

Oxidation: Cyclobutanone or cyclobutanal.

Reduction: Cyclobutylmethanamine.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromocyclobutyl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of brominated amines on biological systems. It may serve as a model compound to investigate the interactions of brominated organic molecules with enzymes and other biomolecules.

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Bromocyclobutyl)methanamine involves its interaction with molecular targets through its bromine and amine functional groups. The bromine atom can participate in electrophilic reactions, while the amine group can act as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences among (3-Bromocyclobutyl)methanamine and analogs:

Physicochemical Properties

- Solubility: Primary amines like this compound generally exhibit higher water solubility than tertiary analogs (e.g., (3-Bromobenzyl)dimethylamine) due to stronger hydrogen-bonding capacity . However, bromine’s hydrophobicity may reduce solubility compared to non-halogenated amines.

Biological Activity

(3-Bromocyclobutyl)methanamine is a cyclobutyl amine derivative that has garnered attention for its potential biological activities, particularly in the context of its interaction with histamine receptors and other pharmacological targets. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

The compound features a bromine atom substituted at the 3-position of the cyclobutane ring, which may influence its biological interactions and receptor binding affinities.

Histamine Receptor Modulation

Research indicates that compounds similar to this compound exhibit significant binding affinities to histamine-3 (H3) receptors. These receptors are implicated in various neurological processes, including cognition and memory. The binding affinities for such compounds range from 0.05 nM to 10 nM, with more potent derivatives showing affinities as low as 0.05 nM to 0.2 nM .

Table 1: Binding Affinities of Cyclobutyl Amine Derivatives

| Compound | Binding Affinity (nM) |

|---|---|

| This compound | 0.05 - 10 |

| Other Cyclobutyl Derivatives | 0.05 - 0.2 |

Anticancer Activity

Studies have demonstrated that cyclobutyl derivatives can exhibit anticancer properties. For instance, a related compound was evaluated against various human cancer cell lines, where it showed significant cytotoxicity with IC50 values ranging from 49.79 µM to 113.70 µM .

Table 2: IC50 Values Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

Study on Anticancer Activity

In a study evaluating the anticancer potential of various cyclobutyl derivatives, this compound was included in a panel of compounds tested against five human tumor cell lines: RKO, A-549, MCF-7, PC-3, and HeLa. The results indicated that this compound exhibited notable cytotoxic effects, particularly in the RKO cell line where it achieved over 70% inhibition at a concentration of 100 µM .

Neuropharmacological Effects

Another significant aspect of this compound is its potential neuropharmacological effects through H3 receptor modulation. The activation or inhibition of these receptors can influence neurotransmitter release in both central and peripheral nervous systems, which may lead to therapeutic applications in treating cognitive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.